

# Comparing the efficacy of different KRAS G12D inhibitors

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## Compound of Interest

Compound Name: KRAS G12D inhibitor 20

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## A Comparative Guide to the Efficacy of Preclinical and Clinical KRAS G12D Inhibitors

The landscape of targeted cancer therapy is rapidly evolving, with the development of specific inhibitors for previously "undruggable" targets. Among these, the KRAS oncogene, particularly the G12D mutation, has been a significant focus of research due to its high prevalence in aggressive cancers like pancreatic, colorectal, and non-small cell lung cancer. This guide provides a comparative analysis of the efficacy of several prominent KRAS G12D inhibitors currently in preclinical and clinical development, supported by available experimental data.

## Key KRAS G12D Inhibitors: A Comparative Overview

A new generation of small molecules is showing promise in selectively targeting the KRAS G12D mutation. This comparison focuses on some of the leading candidates: MRTX1133, Zoldonrasib (RMC-9805), GFH375, HRS-4642, ASP3082, and BI-3706674.

## Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic profiles of these inhibitors based on publicly available data.

Table 1: In Vitro Efficacy of KRAS G12D Inhibitors

Inhibitor	Target	Cell Line	IC50 (nM)	Selectivity	Citation
MRTX1133	KRAS G12D	Pancreatic (HPAC)	~5	>1000-fold vs. KRAS WT	[1][2]
Pancreatic (AsPC-1, Panc 04.03, etc.)	1-10	[3]			
Gastric (AGS)	6	>500-fold vs. KRAS WT	[3]		
HRS-4642	KRAS G12D	Colorectal, Gastric, Pancreatic, Lung	0.55 - 66.58	>1000 nM for other KRAS mutants	[4]
BI-3706674	KRAS G12D	(Biochemical Assay)	1.5	>1000-fold vs. HRAS/NRAS	[5]
GFH375	KRAS G12D (ON/OFF)	(Biochemical & Cellular Assays)	Single-digit nM (biochemical), sub-nM (p-ERK)	High selectivity vs. non-G12D KRAS	[6]
INCB161734	KRAS G12D	Human G12D cell lines	154 (proliferation), 14.3 (p-ERK)	High selectivity vs. KRAS WT	[7]

Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Xenograft Models

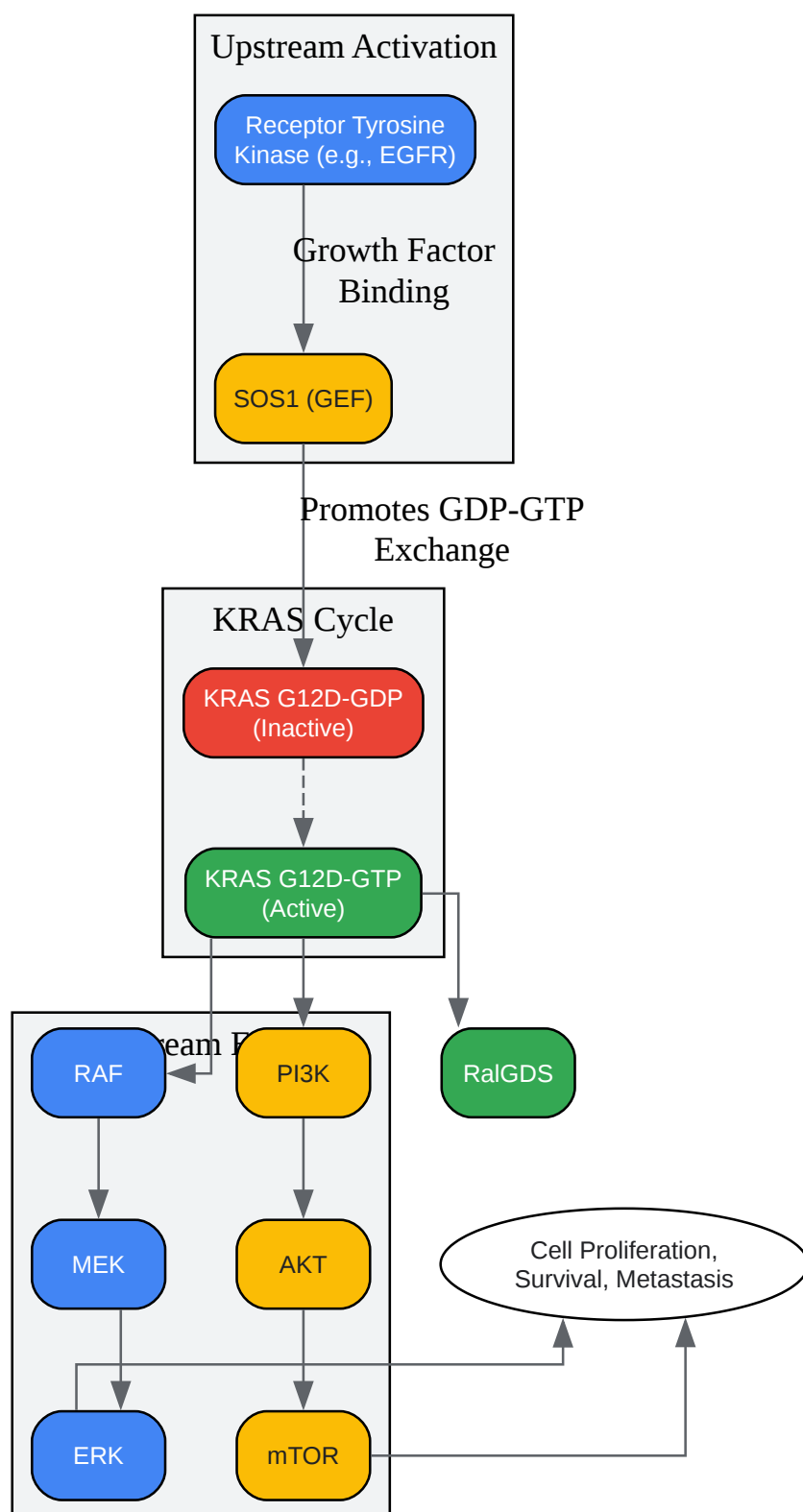
Inhibitor	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Regression	Citation
MRTX1133	Pancreatic (HPAC)	30 mg/kg, BID, IP	85% regression	[2][8]
Pancreatic (Panc 04.03)	10 & 30 mg/kg, BID, IP	-62% and -73% regression	[9]	
Pancreatic (various PDX)	Not specified	Regression in 8 of 11 models	[10]	
HRS-4642	Pancreatic (AsPC-1)	3.75, 7.5, 15 mg/kg, IV	Significant tumor volume inhibition	[4]
Colorectal (GP2d)	3.75, 7.5, 15 mg/kg, IV	Significant tumor volume inhibition	[4]	
Lung (PDX)	7.5, 15 mg/kg, IV	Complete tumor eradication	[4]	
GFH375	Pancreatic & Colorectal (CDX)	10 or 30 mg/kg, BID, PO	Dose-dependent tumor regression	[6]
Intracranial tumor model	10 mg/kg, BID, PO	Strong anti-tumor efficacy	[6]	
RMC-9805	Pancreatic (PDX)	Not specified	Objective response in 7 of 9 models	[8]
BI-3706674	Gastroesophageal (CDX & PDX)	30 mg/kg, BID, PO	Tumor regression	[5]

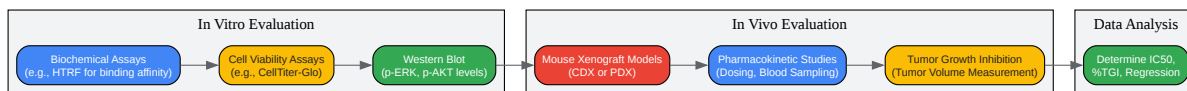
Table 3: Pharmacokinetic Properties of KRAS G12D Inhibitors

Inhibitor	Parameter	Value	Species	Citation
MRTX1133	Half-life (t1/2)	1.12 h (oral), 2.88 h (IV)	Rat	[11][12]
Bioavailability	2.92%	Rat	[11][12]	
HRS-4642	Half-life (t1/2)	10 - 15 h	Mouse	[4]
GFH375	Half-life (t1/2)	18.5 - 21.6 h	Human	[13]
Tmax	2 - 4 h	Human	[13]	

## Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental workflow.





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